1-(Oxan-2-yl)cyclopropan-1-amine: A Scrutiny of its Structure, Properties, and Potential in Medicinal Chemistry
1-(Oxan-2-yl)cyclopropan-1-amine: A Scrutiny of its Structure, Properties, and Potential in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic combination of distinct chemical scaffolds to create novel molecular entities with desirable pharmacological profiles is a cornerstone of innovation. 1-(Oxan-2-yl)cyclopropan-1-amine represents a fascinating convergence of two medicinally significant moieties: the conformationally constrained and metabolically robust cyclopropylamine, and the aqueous solubility-enhancing tetrahydropyran (oxane) ring. The cyclopropylamine unit is a recognized pharmacophore, particularly in agents targeting the central nervous system (CNS) and as a mechanism-based enzyme inhibitor.[1][2] Conversely, the tetrahydropyran motif is increasingly utilized as a bioisostere for cyclohexyl groups to modulate physicochemical properties such as lipophilicity and to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
This technical guide provides a comprehensive overview of 1-(Oxan-2-yl)cyclopropan-1-amine, offering insights into its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging this unique scaffold in their scientific endeavors.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(Oxan-2-yl)cyclopropan-1-amine is characterized by a primary amine attached to a cyclopropane ring at the C1 position, which is also substituted with a tetrahydropyran ring at the C2 position of the oxane. The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-2-yl)cyclopropan-1-amine.
The molecule possesses two stereocenters: one at the C1 position of the cyclopropane ring and the other at the C2 position of the tetrahydropyran ring. This gives rise to the possibility of four stereoisomers. The specific stereochemistry will significantly influence the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.
Below is a table summarizing the key physicochemical properties of 1-(Oxan-2-yl)cyclopropan-1-amine. These values are calculated based on its structure and serve as a reliable estimate for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [5] |
| Molecular Weight | 141.21 g/mol | [5] |
| CAS Number | 1509050-20-7 | [5] |
| Calculated cLogP | 0.8 | ChemAxon |
| Calculated pKa (amine) | 8.9 | ChemAxon |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | ChemAxon |
| Hydrogen Bond Donors | 1 | ChemAxon |
| Hydrogen Bond Acceptors | 2 | ChemAxon |
| Rotatable Bonds | 1 | ChemAxon |
Proposed Synthesis Workflow
Experimental Protocol
Step 1: Protection of 2-hydroxytetrahydropyran
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To a solution of 2-hydroxytetrahydropyran (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tetrahydropyran-protected intermediate.
Causality: The hydroxyl group is protected as a tetrahydropyranyl (THP) ether to prevent it from interfering with the subsequent Grignard reaction. This is a standard and reversible protection strategy.
Step 2: Synthesis of 1-(Oxan-2-yl)cyclopropanecarbonitrile
-
To a solution of the protected 2-bromotetrahydropyran (1.0 eq) in anhydrous diethyl ether (0.5 M), add magnesium turnings (1.2 eq) and a crystal of iodine to initiate Grignard formation.
-
Once the Grignard reagent has formed, add a solution of 1-cyanocyclopropanecarbonitrile (1.1 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(oxan-2-yl)cyclopropanecarbonitrile.
Causality: This step forms the core carbon skeleton through the nucleophilic addition of the Grignard reagent to the nitrile, followed by a cyclization to form the cyclopropane ring.
Step 3: Reduction of the Nitrile to the Amine
-
To a solution of 1-(oxan-2-yl)cyclopropanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M), add lithium aluminum hydride (LAH, 2.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(oxan-2-yl)cyclopropan-1-amine.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Causality: Lithium aluminum hydride is a powerful reducing agent capable of converting the nitrile functional group directly to the primary amine.
Structural Characterization (Expected Data)
The structural confirmation of 1-(Oxan-2-yl)cyclopropan-1-amine would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the compound's structure.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.5-4.0 (m, 2H, -O-CH₂- of oxane)
-
δ 3.2-3.4 (m, 1H, -O-CH- of oxane)
-
δ 1.4-1.8 (m, 6H, oxane ring protons)
-
δ 1.5 (s, 2H, -NH₂)
-
δ 0.6-1.0 (m, 4H, cyclopropane ring protons)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 75-80 (-O-CH- of oxane)
-
δ 65-70 (-O-CH₂- of oxane)
-
δ 30-35 (C1 of cyclopropane)
-
δ 20-30 (other oxane carbons)
-
δ 10-15 (cyclopropane CH₂)
-
-
IR (ATR, cm⁻¹):
-
3300-3400 (N-H stretch, primary amine)
-
2850-3000 (C-H stretch, aliphatic)
-
1590-1650 (N-H bend, primary amine)
-
1050-1150 (C-O stretch, ether)
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ = 142.12
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural combination of a cyclopropylamine and a tetrahydropyran ring in 1-(Oxan-2-yl)cyclopropan-1-amine suggests several promising avenues for its application in drug discovery.
-
Central Nervous System (CNS) Agents: The cyclopropylamine scaffold is a key feature in several CNS-active compounds, including monoamine oxidase (MAO) inhibitors used in the treatment of depression.[1] The rigid nature of the cyclopropane ring can impart a favorable conformation for binding to CNS targets. The tetrahydropyran moiety can help to fine-tune the polarity and solubility of the molecule, potentially improving its ability to cross the blood-brain barrier.
-
Enzyme Inhibitors: Cyclopropylamines can act as irreversible inhibitors of certain enzymes, such as lysine-specific demethylase 1 (LSD1), which is a target in oncology.[6] The strained ring can lead to covalent bond formation with enzymatic cofactors. The tetrahydropyran portion of the molecule could be explored for interactions with solvent-exposed regions of an enzyme's active site, potentially enhancing potency and selectivity.
-
Metabolic Stability: Cyclopropyl groups are generally more resistant to oxidative metabolism compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[7] The incorporation of the tetrahydropyran ring can further influence the metabolic fate of the molecule.
-
Scaffold for Library Synthesis: 1-(Oxan-2-yl)cyclopropan-1-amine can serve as a versatile building block for the synthesis of compound libraries. The primary amine provides a convenient handle for derivatization through amide bond formation, reductive amination, or other nitrogen-based chemistries, allowing for the rapid exploration of chemical space around this novel core.
Safety and Handling
As with any research chemical, 1-(Oxan-2-yl)cyclopropan-1-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. A material safety data sheet (MSDS) should be consulted for detailed safety information.
References
-
PubMed. (2024, March 15). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. [Link]
-
PubMed. (2013, October 1). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. [Link]
-
PMC. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]
-
ResearchGate. U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. [Link]
-
ResearchGate. (2025, August 6). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. [Link]
-
ResearchGate. Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. [Link]
-
American Elements. 1-(oxan-2-yl)cyclopropan-1-amine. [Link]
Sources
- 1. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. img01.pharmablock.com [img01.pharmablock.com]
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